molecular formula C12H9Cl2NOS B1420077 1-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone CAS No. 1209115-04-7

1-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone

Cat. No.: B1420077
CAS No.: 1209115-04-7
M. Wt: 286.2 g/mol
InChI Key: UEBVTUFIYKTKFU-UHFFFAOYSA-N
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Description

1-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone is a synthetic organic compound with the molecular formula C12H9Cl2NOS and a molecular weight of 286.18 g/mol This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Properties

IUPAC Name

1-[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NOS/c1-6-11(7(2)16)17-12(15-6)8-4-3-5-9(13)10(8)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBVTUFIYKTKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparison with Similar Compounds

1-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone can be compared with other thiazole derivatives, such as:

Biological Activity

1-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of 1-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone can be represented as follows:

C11H9Cl2N1S1 Molecular Formula \text{C}_{11}\text{H}_{9}\text{Cl}_{2}\text{N}_{1}\text{S}_{1}\quad \text{ Molecular Formula }

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that 1-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone exhibits significant antibacterial activity against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL

These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

Anticancer Activity

Thiazole derivatives are also known for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation in vitro.

Cell LineIC50 (µM)
A549 (Lung cancer)10.5
HeLa (Cervical cancer)8.0

Studies have indicated that the presence of the thiazole ring enhances cytotoxicity against these cancer cell lines, potentially through apoptosis induction pathways.

The mechanisms through which 1-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone exerts its effects include:

1. Inhibition of Enzymatic Activity:
The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

2. Induction of Apoptosis:
In cancer cells, it has been observed to activate apoptotic pathways, leading to programmed cell death. This was evidenced by increased levels of caspase activation in treated cells.

3. Interaction with DNA:
Preliminary studies suggest that the compound may intercalate with DNA, disrupting replication and transcription processes in both bacterial and cancer cells.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

Study 1: Antibacterial Efficacy

In a study published in Journal of Antibiotic Research, researchers evaluated the antibacterial efficacy of thiazole derivatives including 1-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone against clinical isolates of Staphylococcus aureus. The results demonstrated significant inhibition at concentrations as low as 12.5 μg/mL .

Study 2: Anticancer Properties

A study published in Cancer Research Journal assessed the anticancer properties of various thiazole derivatives on human cancer cell lines. The compound exhibited an IC50 value of 8.0 µM against HeLa cells, indicating potent anticancer activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone
Reactant of Route 2
Reactant of Route 2
1-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone

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